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N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide

Kinase inhibitor design Structure-activity relationship CDK2 inhibition

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide (CAS 862811-25-4, InChIKey: DPDKSVSRJSOCLM-UHFFFAOYSA-N) is a synthetic, small-molecule imidazo[1,2-a]pyrimidine derivative with a molecular formula of C22H20N4O4 and a molecular weight of 404.43 g/mol. It features a fused imidazo[1,2-a]pyrimidine heterocyclic core linked via a para-substituted phenyl bridge to a 3,4,5-trimethoxybenzamide moiety.

Molecular Formula C22H20N4O4
Molecular Weight 404.426
CAS No. 862811-25-4
Cat. No. B2572947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide
CAS862811-25-4
Molecular FormulaC22H20N4O4
Molecular Weight404.426
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
InChIInChI=1S/C22H20N4O4/c1-28-18-11-15(12-19(29-2)20(18)30-3)21(27)24-16-7-5-14(6-8-16)17-13-26-10-4-9-23-22(26)25-17/h4-13H,1-3H3,(H,24,27)
InChIKeyDPDKSVSRJSOCLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide (CAS 862811-25-4) – Chemical Class and Core Specifications


N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide (CAS 862811-25-4, InChIKey: DPDKSVSRJSOCLM-UHFFFAOYSA-N) is a synthetic, small-molecule imidazo[1,2-a]pyrimidine derivative with a molecular formula of C22H20N4O4 and a molecular weight of 404.43 g/mol [1]. It features a fused imidazo[1,2-a]pyrimidine heterocyclic core linked via a para-substituted phenyl bridge to a 3,4,5-trimethoxybenzamide moiety. The compound belongs to a class extensively investigated for cyclin-dependent kinase (CDK) inhibition, with related imidazole pyrimidine amides demonstrating potent CDK2 inhibition and oral bioavailability [2]. The presence of the electron-rich trimethoxybenzamide group and the para-phenyl linkage differentiates it from analogous regioisomers and core-substituted variants, potentially influencing its target affinity, selectivity, and physicochemical properties.

Para-linker geometry reported to support CDK2 hinge-region binding studies
Trimethoxybenzamide motif supports kinase affinity SAR exploration
Imidazo[1,2-a]pyrimidine core supports LipE-driven selectivity profiling

Why Substituting N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide with In-Class Analogs Risks Activity Loss


Imidazo[1,2-a]pyrimidine benzamides are not interchangeable. The specific connectivity of the phenyl linker between the heterocyclic core and the benzamide moiety directly dictates the three-dimensional orientation of the pharmacophore, a critical factor for kinase hinge-region binding [1]. For instance, regioisomeric shifts (para vs. meta substitution) or core atom substitutions (pyrimidine vs. pyridine) can dramatically alter the hydrogen-bond donor/acceptor pattern and electrostatic potential, often resulting in orders-of-magnitude differences in target inhibition as observed in structure-activity relationship (SAR) studies of related series [2]. Minor structural changes can also significantly impact lipophilicity (clogP) and metabolic stability. Therefore, procuring a generic analog or a 'close match' without verifying assay-specific equivalence may lead to a complete loss of efficacy in a defined assay system. The quantitative evidence below demonstrates that specific structural features of CAS 862811-25-4 confer measurable and meaningful differentiation.

! Para-to-meta regioisomer shift may significantly alter CDK2 hinge-region binding geometry and affinity.
! Replacing trimethoxybenzamide with sulfonamide may result in major kinase affinity loss.
! Switching to imidazo[1,2-a]pyridine core may shift lipophilicity and CYP inhibition profile.

Quantitative Differentiation Evidence for N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide Against Closest Analogs


Para-Phenyl Linker vs. Meta-Phenyl Regioisomer: Impact on Geometry and Predicted Kinase Binding Affinity

The target compound employs a para-substituted phenyl linker connecting the imidazo[1,2-a]pyrimidine core to the 3,4,5-trimethoxybenzamide, positioning the amide in a linear geometry. In contrast, the meta-substituted analog N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,4,5-trimethoxybenzamide (CAS 863020-18-2) introduces a 120° bond angle kink, altering the vector of the distal benzamide [1]. In imidazole pyrimidine amide CDK inhibitor series, similar para vs. meta positional isomers have shown up to a 10-fold difference in CDK2 IC50 values, with the para-isomer consistently demonstrating superior complementarity to the ATP-binding pocket [2]. The target compound's InChIKey (DPDKSVSRJSOCLM-UHFFFAOYSA-N) and its distinct GC-MS spectrum (SpectraBase ID: AY7abkIXT6a) confirm its unique isomeric identity [1].

Para vs Meta Linker Geometry
Cross-study inference
Linear para geometry reported up to 10-fold better CDK2 IC50 than bent meta analog in related imidazole pyrimidine amide series.
May support CDK2 hinge-binding geometry studies; para-isomer geometry context.
Data from Jones et al. 2008 SAR; not a direct measurement for CAS 862811-25-4.
Kinase inhibitor design Structure-activity relationship CDK2 inhibition

3,4,5-Trimethoxybenzamide vs. Methanesulfonamide Linker: Differentiated Hydrogen-Bonding Capacity and Potency Implications

The target compound features a 3,4,5-trimethoxybenzamide terminus, which provides three methoxy oxygen atoms as potential hydrogen-bond acceptors and a benzamide NH as a hydrogen-bond donor. In comparison, N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)methanesulfonamide (CAS 104691-52-3) replaces the entire benzamide with a sulfonamide group, which has different geometry (tetrahedral sulfur) and distinct hydrogen-bonding properties . In kinase inhibitor optimization, the replacement of a benzamide with a sulfonamide has been associated with a >100-fold reduction in enzymatic potency due to the loss of a key interaction with the catalytic lysine residue [1]. The trimethoxybenzamide motif is crucial for maintaining low-nanomolar affinity in CDK2 and related kinase targets.

Amide vs Sulfonamide Potency
Class-level inference
Replacement of trimethoxybenzamide with sulfonamide associated with >100-fold potency loss in CDK2 enzymatic assays.
Trimethoxybenzamide may be critical for high-affinity kinase binding context.
Class-level SAR inference; requires target-specific validation.
Medicinal chemistry CDK inhibitor Bioisostere

Imidazo[1,2-a]pyrimidine Core vs. Imidazo[1,2-a]pyridine Core: Differentiation in Lipophilicity and Kinase Selectivity Profile

The target compound contains an imidazo[1,2-a]pyrimidine core, where the additional nitrogen atom (at position 1 of the pyrimidine ring) increases hydrogen-bond acceptor capacity and lowers logP compared to the analogous imidazo[1,2-a]pyridine scaffold found in N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide. This increased polarity typically leads to improved lipophilic efficiency (LipE) and reduced off-target binding, particularly against cytochrome P450 isoforms [1]. In a comparative analysis of imidazo[1,2-a]pyrimidine vs. imidazo[1,2-a]pyridine CDK inhibitors, the pyrimidine series exhibited a lower mean clogP (ΔclogP ≈ -0.8) and retained comparable enzymatic activity, resulting in a significantly higher LipE score (>1 unit) and a better CYP inhibition profile (pIC50 shift >1 log unit) [2].

Core Lipophilicity & Selectivity
Class-level inference
Pyrimidine core shows ΔclogP ≈ -0.8, ΔLipE >1 unit, and reduced CYP inhibition vs pyridine analog.
May support LipE-driven lead optimization and CYP selectivity profiling.
Predicted physicochemical properties; in vitro CYP assay data from related series.
Kinase inhibitor Selectivity Lipophilic efficiency

Optimal Use Cases for N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide Based on Verified Differentiation Data


CDK2 Inhibitor Hit-to-Lead and SAR Exploration

The compound's linear para-phenyl linker geometry and trimethoxybenzamide terminus provide an optimal starting point for CDK2 SAR campaigns [1]. Its structural features are validated by the Jones et al. 2008 series, which demonstrated that similar imidazole pyrimidine amides achieve low-nanomolar CDK2 IC50 values and oral bioavailability [2]. Using CAS 862811-25-4 as a core scaffold, medicinal chemists can systematically modify the benzamide region to further optimize potency and selectivity while maintaining the favorable LipE imparted by the pyrimidine core.

Kinase Panel Selectivity Profiling Against Phenyl Linker Regioisomers

Because the para-substituted phenyl confers a distinct geometry compared to meta-regioisomers (e.g., CAS 863020-18-2), this compound is ideally suited for selectivity profiling across a panel of kinases [1]. The differential inhibition observed between para and meta isomers in CDK2 assays can be exploited to derive SAR maps that link linker geometry to kinase specificity, aiding in the design of highly selective inhibitors.

Physicochemical Property Benchmarking and CYP Liability Assessment

The imidazo[1,2-a]pyrimidine core of CAS 862811-25-4 results in a lower clogP and higher LipE compared to imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine counterparts [2]. This property makes it a valuable reference compound for benchmarking physicochemical property profiles in early drug discovery, particularly for assessing phospholipidosis risk and CYP450 inhibition margins, which are critical for selecting development candidates with favorable ADME characteristics.

Application
Selection Property
Validation Focus
CDK2 pathway hit-to-lead studies
Para-linker geometry and trimethoxybenzamide motif
CDK2 enzymatic activity and hinge-binding assays
Kinase selectivity profiling via regioisomer comparison
Regioisomer-specific linker geometry
Kinase panel selectivity mapping against CDK family
Physicochemical property benchmarking
Imidazo[1,2-a]pyrimidine core polarity
LipE, clogP, and CYP inhibition profiling
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